

# Spectroscopic data (NMR, IR, MS) of HOMO EGONOL BETA-D-GLUCOSIDE.

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** HOMO EGONOL BETA-D-GLUCOSIDE  
**CAS No.:** 325791-19-3  
**Cat. No.:** B142988

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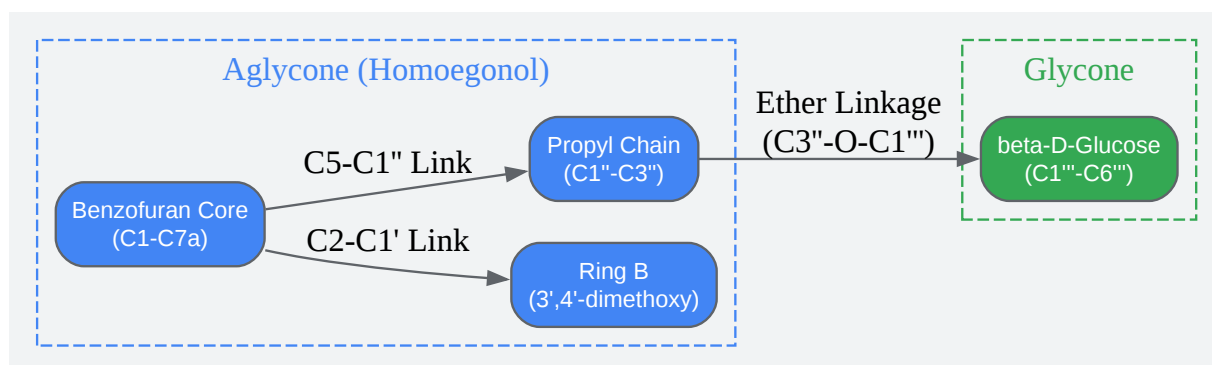
## Comprehensive Spectroscopic Profile: Homoegonol -D-Glucoside Compound Identity & Structural Framework

- IUPAC Name: 5-[3-(  
-D-glucopyranosyloxy)propyl]-7-methoxy-2-(3,4-dimethoxyphenyl)benzofuran
- Common Name: Homoegonol glucoside; Homoegonol  
-D-glucoside
- Chemical Formula:
- Molecular Weight: 504.53 g/mol
- Aglycone: Homoegonol (Benzofuran skeleton)

- Glycone:

-D-Glucopyranose

Structural Logic: The molecule consists of a 2-arylbenzofuran core. The "Homo" prefix in this class typically denotes the 3',4'-dimethoxy substitution pattern on ring B (as opposed to the 3',4'-methylenedioxy group in Egonol). The glucose moiety is attached O-glycosidically to the primary hydroxyl group of the C-3 propyl side chain at position C-5.



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Figure 1: Structural connectivity logic of Homoeogonol

-D-glucoside.

## Mass Spectrometry (MS) Profile

Mass spectrometry confirms the molecular mass and the loss of the sugar moiety (fragmentation).

Parameter	Data	Interpretation
Ionization Mode	ESI-MS (Positive)	Electrospray Ionization
Molecular Ion	m/z 527.19	Sodium adduct (Calc. for )
Protonated Ion	m/z 505.20	Protonated molecule
Fragment Ion	m/z 343	; Loss of Glucose (162 Da)
Fragment Ion	m/z 325	

## Infrared Spectroscopy (IR) Data

The IR spectrum highlights the presence of the carbohydrate hydroxyls and the aromatic benzofuran system.

- 3350–3450  $\text{cm}^{-1}$  (Broad): O-H stretching (Strong signal due to glucose hydroxyls).
- 2930, 2860  $\text{cm}^{-1}$ : C-H stretching (Aliphatic propyl chain and methoxy groups).
- 1620, 1590, 1510  $\text{cm}^{-1}$ : C=C aromatic ring stretching (Benzofuran characteristic).
- 1260, 1140  $\text{cm}^{-1}$ : C-O-C asymmetric stretching (Ether linkages).
- 1070, 1030  $\text{cm}^{-1}$ : C-O stretching (Alcohol/Sugar region).

## Nuclear Magnetic Resonance (NMR) Data

Solvent:

(Methanol-

) or

Frequency: 500 MHz (

H) / 125 MHz (

C)[3]

Table 1:

H NMR Chemical Shifts (

)

Note: Multiplicities are abbreviated: s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets).

Position	(ppm)	Multiplicity (in Hz)	Diagnostic Note
<b>Benzofuran</b>			
H-3	6.88	s	Characteristic singlet of 2-substituted benzofuran
H-4	7.38	d (1.[4]6)	Meta-coupling with H-6
H-6	6.78	d (1.6)	Meta-coupling with H-4
<b>Ring B</b>			
H-2'	7.34	d (1.8)	
H-5'	6.98	d (8.4)	Ortho-coupling
H-6'	7.42	dd (8.4, 1.8)	ABX system pattern
<b>Propyl Chain</b>			
H-1" ( )	2.78	t (7.5)	Benzylic methylene
H-2" ( )	1.95	m	Homobenzylic methylene
H-3" ( )	3.92 / 3.58	m	Shifted downfield vs aglycone due to glycosylation
<b>Methoxy</b>			
7-OMe	4.02	s	
3'-OMe	3.92	s	Overlaps often occur here
4'-OMe	3.88	s	

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Sugar (Glc)

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H-1" (Anomeric)

4.28

d (7.8)

-configuration (

Hz)

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H-2" to H-6"

3.15 – 3.85

m

Sugar envelope

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Table 2:

C NMR Chemical Shifts (

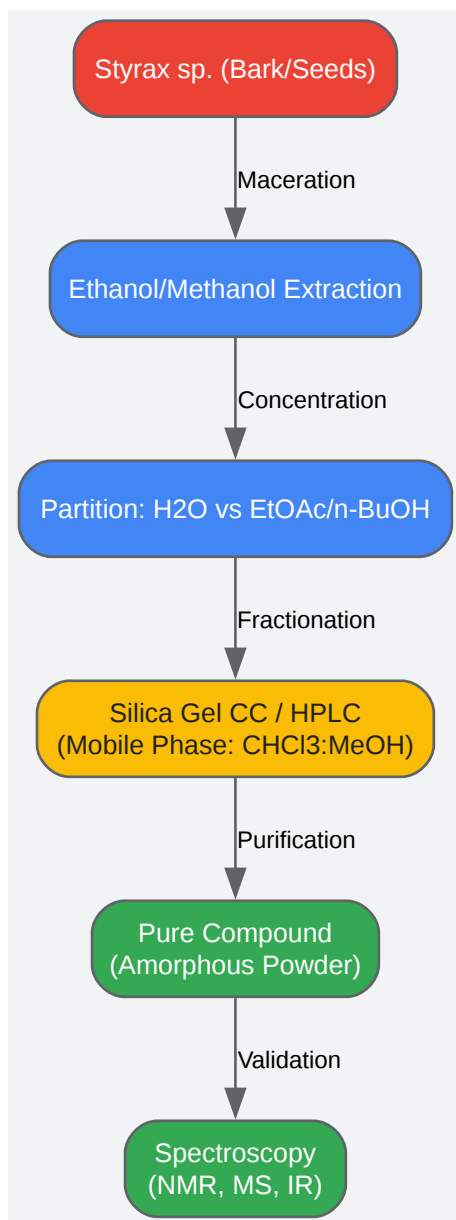
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Position	(ppm)	Carbon Type	Assignment Logic
Aglycone			
C-2	156.2	Cq	Furan ring, attached to Ring B
C-3	100.2	CH	Diagnostic high-field aromatic CH
C-3a	124.8	Cq	Junction
C-4	112.5	CH	
C-5	137.1	Cq	Alkyl substituted
C-6	108.4	CH	
C-7	146.2	Cq	Oxygenated (OMe)
C-7a	144.8	Cq	Junction, Oxygenated
Ring B			
C-1'	124.5	Cq	
C-2'	109.8	CH	
C-3'	150.1	Cq	Oxygenated (OMe)
C-4'	150.5	Cq	Oxygenated (OMe)
C-5'	112.2	CH	
C-6'	119.5	CH	
Propyl			
C-1''	33.1	CH <sub>2</sub>	Benzylic
C-2''	32.5	CH <sub>2</sub>	
C-3''	69.8	CH <sub>2</sub>	Glycosylation Site (Shifted ~ +8 ppm vs free OH)

Sugar				
C-1'''	104.2	CH	Anomeric Carbon	
C-2'''	75.1	CH		
C-3'''	77.9	CH		
C-4'''	71.6	CH		
C-5'''	78.1	CH		
C-6'''	62.8	CH <sub>2</sub>	Primary alcohol of sugar	
Methoxy	56.4 (x3)	CH <sub>3</sub>	7, 3', 4' -OMe	

## Experimental Workflow & Protocols

To ensure reproducibility, the following isolation and characterization workflow is recommended.



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Figure 2: Isolation workflow for benzofuran glycosides from StyraX species.

## Protocol: NMR Sample Preparation

- Mass: Dissolve 5–10 mg of the isolated amorphous powder.
- Solvent: Use 0.6 mL of Methanol-

(CD

OD). This solvent prevents hydroxyl proton exchange broadening often seen in DMSO, though DMSO-

is an acceptable alternative if solubility is poor.

- Reference: Calibrate spectra to the residual solvent peak (

3.31 ppm,

49.0 ppm for CD

OD).

## Protocol: Hydrolysis Confirmation (Self-Validating Step)

To confirm the sugar identity and aglycone structure:

- Dissolve 2 mg of compound in 2 mL of 2M HCl.
- Reflux for 2 hours at 90°C.
- Extract with Ethyl Acetate.[3][5]
  - Organic Phase: Contains Homoegonol (Aglycone). Analyze by TLC/NMR to confirm loss of sugar signals.
  - Aqueous Phase: Neutralize and analyze by TLC (co-spot with Glucose standard) or derivatize for GC-MS.

## References

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## Sources

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Address: 3281 E Guasti Rd

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